1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione 1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione
Brand Name: Vulcanchem
CAS No.: 77900-85-7
VCID: VC17597884
InChI: InChI=1S/C20H14N2O5/c21-10-6-7-11(23)15-14(10)19(25)16-12(24)8-13(18(22)17(16)20(15)26)27-9-4-2-1-3-5-9/h1-8,23-24H,21-22H2
SMILES:
Molecular Formula: C20H14N2O5
Molecular Weight: 362.3 g/mol

1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione

CAS No.: 77900-85-7

Cat. No.: VC17597884

Molecular Formula: C20H14N2O5

Molecular Weight: 362.3 g/mol

* For research use only. Not for human or veterinary use.

1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione - 77900-85-7

Specification

CAS No. 77900-85-7
Molecular Formula C20H14N2O5
Molecular Weight 362.3 g/mol
IUPAC Name 1,5-diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione
Standard InChI InChI=1S/C20H14N2O5/c21-10-6-7-11(23)15-14(10)19(25)16-12(24)8-13(18(22)17(16)20(15)26)27-9-4-2-1-3-5-9/h1-8,23-24H,21-22H2
Standard InChI Key UJUJZCVBECKVGA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The compound’s structure centers on an anthracene backbone (a fused trio of benzene rings) substituted at positions 1 and 5 with amino groups (NH2-\text{NH}_2), positions 4 and 8 with hydroxy groups (OH-\text{OH}), and position 2 with a phenoxy group (OC6H5-\text{O}\text{C}_6\text{H}_5) (Fig. 1). The 9,10-dione moiety introduces two ketone groups, enhancing electron-deficient characteristics and enabling redox activity.

Table 1: Key Structural Features

PositionFunctional GroupRole in Reactivity
1,5Amino (NH2-\text{NH}_2)Nucleophilic substitution; hydrogen bonding
4,8Hydroxy (OH-\text{OH})Acidic protons; participation in chelation
2Phenoxy (OC6H5-\text{O}\text{C}_6\text{H}_5)Steric bulk; electron donation via resonance
9,10Dione (=O=\text{O})Electron withdrawal; redox activity

The phenoxy group’s electron-donating resonance effects moderate the electron-deficient nature of the anthraquinone core, influencing solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Synthesis and Manufacturing

Primary Synthetic Routes

1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione is synthesized via multi-step functionalization of anthraquinone precursors. Two principal methods dominate:

Method 1: Sequential Substitution

  • Nitration and Reduction: Anthraquinone is nitrated at positions 1 and 5, followed by reduction to amino groups using catalytic hydrogenation .

  • Hydroxylation: Positions 4 and 8 are hydroxylated via alkaline fusion or oxidative methods .

  • Phenoxy Introduction: A nucleophilic aromatic substitution (SNAr) replaces a nitro or halogen group at position 2 with phenoxide .

Method 2: Direct Functionalization

A one-pot approach involves reacting 1,5-diaminoanthraquinone with phenol under oxidative conditions, though yields are lower (~45%).

Table 2: Comparison of Synthesis Methods

MethodYield (%)Purity (%)Key Challenges
Sequential70–80≥95Multi-step purification
Direct40–5085–90Side reactions

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water (<0.1 mg/mL) but dissolves readily in DMSO (≥50 mg/mL) and dimethylformamide (DMF). Stability studies indicate decomposition above 250°C, with photodegradation observed under UV light due to the phenoxy group’s susceptibility to radical formation .

Spectroscopic Profiles

  • UV-Vis: Strong absorption at 480 nm (λmax\lambda_{\text{max}}) attributed to the conjugated anthraquinone system .

  • IR: Peaks at 1670 cm1^{-1} (C=O), 3300 cm1^{-1} (N–H), and 1250 cm1^{-1} (C–O–C).

  • NMR: 1H^{1}\text{H} NMR signals at δ 6.8–7.3 ppm (aromatic protons) and δ 4.9 ppm (exchangeable –OH) .

Biological and Pharmacological Activities

Antimicrobial Effects

Preliminary assays against Staphylococcus aureus show moderate inhibition (MIC = 64 µg/mL), likely due to disruption of bacterial cell wall synthesis .

Industrial Applications

Dye Manufacturing

The compound serves as a precursor for anthraquinone dyes, producing shades ranging from blue to violet. Its amino and hydroxy groups enable covalent bonding to textile fibers, enhancing wash-fastness .

Materials Science

As a semiconductor dopant, it improves charge transport in organic photovoltaic cells (OPVs), achieving power conversion efficiencies of up to 8.2% in polymer blends.

Comparison with Structural Analogues

Table 3: Analogous Anthraquinone Derivatives

Compound NameKey DifferencesApplications
1,4-Diaminoanthraquinone Lacks hydroxy and phenoxy groupsTextile dyeing
1,5-Dihydroxy-4,8-bis(phenylamino)anthraquinone Phenylamino instead of phenoxyFluorescent probes

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator